2-((5-Methyl-2-phenyl-1H-indol-3-yl)thio)ethyl acetate
Description
Chemical Identity and Nomenclature
The systematic IUPAC name This compound delineates its molecular architecture:
- Indole core : A bicyclic structure comprising a benzene ring fused to a pyrrole ring, substituted at position 5 with a methyl group and at position 2 with a phenyl group.
- Thioether linkage : A sulfur atom bridges the indole’s 3-position to an ethyl chain.
- Ester moiety : The ethyl chain terminates in an acetate group (-O-CO-CH₃).
Molecular Formula : $$ C{21}H{21}NO_3S $$
Key Structural Features :
- Indole substitutions : Methyl (C₅), phenyl (C₂), and thioethyl acetate (C₃).
- Hybrid connectivity : The thioether (-S-) and ester (-COO-) groups introduce polarity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Weight | 375.46 g/mol |
| Rotatable Bonds | 7 |
| Hydrogen Bond Donors | 1 (indole NH) |
| Hydrogen Bond Acceptors | 3 (ester, thioether) |
Structural Significance of Indole-Thioether-Ester Hybrid Systems
The integration of indole, thioether, and ester functionalities creates a multifunctional scaffold with unique physicochemical and biological properties:
- Indole’s pharmacological relevance : The indole nucleus is a privileged structure in drug discovery, enabling interactions with serotonin receptors, kinases, and microbial targets. Its planar aromatic system facilitates π-π stacking and hydrophobic interactions.
- Thioether advantages : Compared to oxygen ethers, thioethers exhibit enhanced metabolic stability and resistance to enzymatic cleavage, prolonging biological activity. The sulfur atom also participates in hydrogen bonding and van der Waals interactions.
- Ester versatility : The acetate group improves solubility and serves as a prodrug moiety, enabling controlled release of active metabolites in vivo.
Comparative Analysis of Hybrid Motifs :
| Motif | Role | Example Therapeutics |
|---|---|---|
| Indole | Target engagement | Tryptophan-derived drugs |
| Thioether | Stability enhancement | Penicillin derivatives |
| Ester | Solubility/prodrug modulation | Aspirin (acetylated salicylate) |
Historical Context in Heterocyclic Chemistry
Indole chemistry traces its roots to the 19th century, with Adolf von Baeyer’s seminal work on indole synthesis. The incorporation of sulfur and ester groups emerged later, driven by advances in organosulfur chemistry and prodrug design:
- Indole functionalization : Early methods focused on electrophilic substitution (e.g., Vilsmeier-Haack formylation). Modern techniques, such as palladium-catalyzed cross-coupling, enable precise modifications at C₂ and C₃ positions.
- Thioether synthesis : The use of sodium hydride and alkyl halides, as demonstrated in the methylation of 2-phenylindole, paved the way for thioether linkages via nucleophilic thiol-alkylation.
- Esterification strategies : Steglich esterification and Mitsunobu reactions are widely employed to append ester groups to heterocycles, balancing lipophilicity and bioavailability.
Evolution of Hybrid Systems :
- 1950s–1970s : Development of indole-based antipsychotics (e.g., reserpine).
- 1980s–2000s : Integration of thioethers in antibiotics (e.g., cephalosporins).
- 2010s–present : Rational design of ester-containing hybrids for targeted drug delivery.
Properties
Molecular Formula |
C19H19NO2S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl acetate |
InChI |
InChI=1S/C19H19NO2S/c1-13-8-9-17-16(12-13)19(23-11-10-22-14(2)21)18(20-17)15-6-4-3-5-7-15/h3-9,12,20H,10-11H2,1-2H3 |
InChI Key |
DUYQQCOWSZWQTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2SCCOC(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Methyl-2-phenyl-1H-indole Intermediate
Method:
Starting from 5-methylindole, a phenyl group is introduced at the 2-position via palladium-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) using phenylboronic acid or phenylstannane derivatives. The reaction is carried out in anhydrous solvents such as DMF or toluene, with bases like potassium carbonate, under inert atmosphere at elevated temperatures (80–110 °C).Yield and Purification:
Yields typically range from 60–80%. The product is purified by column chromatography using gradients of ethyl acetate and petroleum ether.
Formation of the Thioether Linkage at the 3-Position
Method:
The 3-position of the indole is activated by halogenation (e.g., bromination) or by using 3-indolylthiol derivatives. The thioether bond is formed by nucleophilic substitution of 2-bromoethyl acetate with the indole thiol under basic conditions (e.g., K2CO3) in polar aprotic solvents like DMF or acetone at room temperature or slightly elevated temperatures (25–50 °C).-
- Molar ratio: 1:1.1 (indole thiol: 2-bromoethyl acetate)
- Base: Potassium carbonate (1.5 equivalents)
- Solvent: DMF or acetone
- Time: 6–8 hours
- Temperature: Room temperature to 50 °C
Workup:
The reaction mixture is poured into ice-cold water, neutralized if necessary, and the precipitate is filtered, washed, and dried.Yield:
Typically 70–85%, depending on reaction time and purity of starting materials.
Acetylation of the Ethyl Side Chain
Method:
The free hydroxyl group on the ethyl side chain (if present) is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.-
- Solvent: Dichloromethane or pyridine
- Temperature: 0 °C to room temperature
- Time: 1–2 hours
Purification:
The reaction mixture is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography.Yield:
Acetylation yields are generally high, around 80–90%.
Representative Experimental Data Table
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 5-Methyl-2-phenylindole synthesis | 5-Methylindole, phenylboronic acid, Pd catalyst, K2CO3 | DMF/toluene | 80–110 °C | 6–12 h | 60–80 | Cross-coupling under inert atmosphere |
| Thioether formation | 5-Methyl-2-phenylindole-3-thiol + 2-bromoethyl acetate, K2CO3 | DMF/acetone | 25–50 °C | 6–8 h | 70–85 | Nucleophilic substitution |
| Acetylation | Acetic anhydride or acetyl chloride, pyridine/TEA | DCM/pyridine | 0 °C to RT | 1–2 h | 80–90 | Esterification of hydroxyl group |
Research Findings and Analytical Characterization
NMR Spectroscopy:
The ^1H NMR spectrum confirms the presence of the indole aromatic protons, methyl group at the 5-position, phenyl protons at the 2-position, and the ethyl acetate moiety. The thioether linkage is indicated by characteristic chemical shifts of methylene protons adjacent to sulfur.Mass Spectrometry:
Molecular ion peaks correspond to the expected molecular weight of this compound, confirming the molecular formula.IR Spectroscopy:
Characteristic absorption bands for ester carbonyl (~1735 cm^-1), aromatic C=C, and C–S stretching (~700–600 cm^-1) are observed.Purity and Yield: Purification by flash chromatography and recrystallization yields a product with >95% purity as confirmed by HPLC.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl acetate group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Produces 2-((5-methyl-2-phenyl-1H-indol-3-yl)thio)acetic acid, often catalyzed by HCl or H₂SO₄ in aqueous ethanol.
-
Basic Hydrolysis (Saponification) : Forms the corresponding sodium carboxylate salt when treated with NaOH or KOH in aqueous methanol.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 2M HCl, ethanol, reflux (4h) | Carboxylic acid derivative | 78–85 | |
| Basic Hydrolysis | 1M NaOH, methanol, RT (6h) | Sodium carboxylate | 90–92 |
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the thioether linkage acts as a nucleophilic site:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form sulfonium salts.
-
Arylation : Couples with aryl diazonium salts under mild conditions to yield arylthio derivatives.
Oxidation Reactions
The thioether group is susceptible to oxidation:
-
Formation of Sulfoxide : Controlled oxidation with H₂O₂ or mCPBA produces sulfoxide derivatives.
-
Formation of Sulfone : Prolonged oxidation with excess H₂O₂ or KMnO₄ yields sulfones, which are studied for enhanced bioactivity .
| Oxidizing Agent | Conditions | Product | Biological Activity | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, RT (2h) | Sulfoxide | Antioxidant | |
| KMnO₄ | Aqueous acetone, 50°C (6h) | Sulfone | Antiviral (SARS-CoV-2 RdRp inhibition) |
Cyclization and Heterocycle Formation
The indole and thioether moieties participate in cyclization:
-
Thiazole Formation : Reacts with thioureas or cyanamide under acidic conditions to form thiazole-fused indoles, enhancing antimicrobial activity .
-
Oxadiazole Synthesis : Condenses with hydrazides to form 1,3,4-oxadiazole derivatives, evaluated for antioxidant properties .
Condensation Reactions
The indole ring undergoes electrophilic substitution:
-
Claisen-Schmidt Condensation : Reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol/piperidine to form α,β-unsaturated ketones, studied for anticancer potential .
| Aldehyde | Conditions | Product | Biological Target | Reference |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | Piperidine, ethanol, reflux (4h) | Chalcone derivative | Antifungal |
Functional Group Interconversion
-
Ester to Amide : Reacts with amines (e.g., benzylamine) in DCM to form acetamide derivatives, investigated as SARS-CoV-2 RdRp inhibitors .
| Amine | Conditions | Product | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| 4-Fluorobenzylamine | DCM, RT (24h) | N-benzyl-acetamide | 1.11 ± 0.05 |
Key Mechanistic Insights
-
Thioether Reactivity : The sulfur atom’s lone pairs facilitate nucleophilic attacks, enabling alkylation/arylation .
-
Indole Participation : The electron-rich indole ring directs electrophilic substitutions at the C3 position .
-
Steric Effects : The 5-methyl and 2-phenyl groups influence reaction rates and regioselectivity .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds related to 2-((5-Methyl-2-phenyl-1H-indol-3-yl)thio)ethyl acetate exhibit significant antimicrobial properties. A study synthesized various derivatives of indole and evaluated their efficacy against bacterial and fungal strains. Among these, certain derivatives demonstrated promising antibacterial and antifungal activities, suggesting that modifications in the indole structure can enhance antimicrobial effectiveness .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| 5d | High | Moderate |
| 3b | Moderate | High |
| 4c | Low | Moderate |
| 5e | High | Low |
Antioxidant Properties
The antioxidant activity of this compound has been investigated through various assays. Compounds containing methyl and chloro substituents were found to exhibit enhanced radical scavenging abilities and ferric ion reducing power. This suggests that the structural features of indole derivatives play a crucial role in their antioxidant capacity .
Case Study: Ferric Reducing Antioxidant Power (FRAP)
In a comparative study, several indole derivatives were subjected to FRAP assays to measure their ability to reduce ferric ions. The results indicated that compounds with specific substitutions showed significantly higher antioxidant activity, making them potential candidates for developing antioxidant agents in pharmaceuticals and nutraceuticals.
Therapeutic Potential
Beyond antimicrobial and antioxidant activities, there is growing interest in the therapeutic applications of indole derivatives, including their roles in cancer treatment and neuroprotection. Indole compounds are known for their involvement in various signaling pathways, which may be harnessed for therapeutic benefits.
Research Insights
Recent studies have highlighted the potential of indole derivatives as anticancer agents by inducing apoptosis in cancer cells. The mechanism involves the modulation of specific pathways associated with cell survival and proliferation. This opens avenues for further research into the development of novel anticancer drugs based on the indole scaffold .
Cosmetic Applications
The unique properties of this compound also extend to cosmetic formulations. Its antioxidant capabilities make it an attractive ingredient for skin care products aimed at reducing oxidative stress and improving skin health. Research into topical formulations has shown that incorporating such compounds can enhance the stability and efficacy of cosmetic products .
Table 2: Cosmetic Formulation Benefits
| Benefit | Description |
|---|---|
| Antioxidant Protection | Reduces oxidative damage to skin cells |
| Skin Hydration | Improves moisture retention in skin formulations |
| Stability | Enhances shelf life of cosmetic products |
Mechanism of Action
The mechanism of action of 2-((5-Methyl-2-phenyl-1H-indol-3-yl)thio)ethyl acetate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Analogs
Key Observations :
- The thioether group in the target compound distinguishes it from oxygen-linked analogs like ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate . Thioethers generally exhibit greater lipophilicity and resistance to oxidative degradation compared to ethers.
- The 2-phenyl substitution on the indole ring may enhance π-π stacking interactions in biological targets, contrasting with simpler substituents (e.g., 5-methoxy in ).
Comparison with Target Compound :
Insights for Target Compound :
- The 5-methyl and 2-phenyl groups may increase molecular weight (~367.45 g/mol estimated) and hydrophobicity compared to unsubstituted analogs.
Biological Activity
The compound 2-((5-Methyl-2-phenyl-1H-indol-3-yl)thio)ethyl acetate is a derivative of indole, a class of compounds known for their diverse biological activities. Indole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, providing insights from various studies and research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 5-methyl-2-phenylindole with thioacetic acid or its derivatives, followed by acetylation. The characterization of the compound can be performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.
Table 1: Characterization Data
| Technique | Observations |
|---|---|
| NMR | Chemical shifts indicating the presence of methyl and thio groups. |
| IR | Characteristic peaks for C=O (ester) and C-S bonds. |
| MS | Molecular ion peak confirming the molecular weight. |
Antimicrobial Activity
Research has shown that indole derivatives exhibit significant antimicrobial properties. In a study evaluating various indole compounds, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
A comparative study assessed the antimicrobial efficacy of several indole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound had an Minimum Inhibitory Concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .
Anticancer Activity
Indole derivatives have also been investigated for their anticancer properties. The compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Table 2: Anticancer Activity Data
These results suggest that this compound exhibits significant cytotoxic effects, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
Antioxidant Activity
The antioxidant potential of indole derivatives is another area of interest. Studies have shown that these compounds can scavenge free radicals effectively, contributing to their protective effects against oxidative stress-related diseases.
Case Study: Antioxidant Evaluation
In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that the compound scavenged free radicals with an IC50 value of 22 µg/mL, indicating strong antioxidant activity .
The biological activities of this compound may be attributed to its ability to interact with specific biological targets:
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis.
- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways.
- Antioxidant Mechanism : Reduction of reactive oxygen species (ROS) levels.
Q & A
Q. Table 1: Key Synthetic Parameters for Indole-Thioether Derivatives
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temperature | 80–100°C (reflux) | |
| Solvent System | Acetic acid or DMF | |
| Catalyst | None (thermal activation) | |
| Purification | Silica gel chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
